Product packaging for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene(Cat. No.:CAS No. 1518996-49-0)

1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

Cat. No.: B7887880
CAS No.: 1518996-49-0
M. Wt: 250.02 g/mol
InChI Key: LJJAOMRFFXQENV-UHFFFAOYSA-N
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Description

Significance of Substituted Benzenes as Synthetic Feedstocks

Substituted benzenes are fundamental building blocks in organic synthesis due to the benzene (B151609) ring's inherent stability and the diverse reactivity patterns offered by its substituents. The functional groups on the ring dictate its reactivity towards further chemical transformations, most notably in electrophilic aromatic substitution reactions. These groups are broadly classified as either activating or deactivating.

Activating Groups: These substituents donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), ether (-OR), and alkyl (-R) groups. The methoxy (B1213986) group (-OCH₃) in the target compound, for instance, is a strong activating group.

Deactivating Groups: These groups withdraw electron density from the ring, reducing its nucleophilicity and making it less reactive towards electrophiles. Most deactivating groups direct incoming substituents to the meta position. Halogens are an exception; they are deactivating but ortho, para-directing. The nitro group (-NO₂) is a powerful deactivating group, while halogens like bromine and fluorine also deactivate the ring.

The interplay of these directing effects is crucial when planning a multi-step synthesis of a polysubstituted benzene. unpatti.ac.idchemimpex.com The ability to introduce a variety of functional groups in a controlled manner allows chemists to construct complex target molecules with high precision. unpatti.ac.id The strategic manipulation of these groups is a key aspect of synthetic organic chemistry.

Overview of Halo-Methoxy-Nitrobenzene Scaffolds in Modern Synthesis

The halo-methoxy-nitrobenzene scaffold, as exemplified by 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (B571800), is a particularly interesting structural motif. It combines the electronic-withdrawing effects of the nitro group and halogens with the electron-donating nature of the methoxy group. This combination of functionalities creates a molecule with distinct regions of varying electron density, offering a rich platform for selective chemical modifications.

Nitroaromatic compounds are versatile intermediates. epa.gov The nitro group can be readily reduced to an amine, which is a key functional group in a vast number of biologically active molecules and can serve as a handle for further derivatization, such as in the formation of amides or in diazotization reactions. The presence of halogens (bromo and fluoro) provides sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

For instance, related compounds like 2-Fluoro-4-methoxy-1-nitrobenzene are utilized as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and insecticides. sigmaaldrich.com The strategic placement of the methoxy group can influence the molecule's conformation and metabolic stability, which are important considerations in drug design.

Research Trajectories for this compound in Chemical Science

While specific research applications for this compound are not yet widely documented in peer-reviewed literature, its structure suggests several potential research directions. As a highly functionalized aromatic compound, it represents a valuable, albeit specialized, building block for organic synthesis.

Potential Synthetic Applications:

Precursor for Heterocyclic Chemistry: The arrangement of the functional groups makes it a candidate for the synthesis of complex heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular reactions involving the bromo or fluoro substituents, could lead to the formation of novel benzimidazole (B57391), quinoxaline, or phenazine (B1670421) derivatives.

Fragment in Medicinal Chemistry: In drug discovery, small, functionalized molecules are often used as starting points or "fragments" for building larger, more potent drug candidates. The unique substitution pattern of this compound could be exploited to probe specific binding pockets in biological targets.

Materials Science: Aromatic compounds with multiple halogens and polar groups can exhibit interesting properties for materials science, including applications in liquid crystals or as components of organic light-emitting diodes (OLEDs), although this would require further derivatization.

The primary research trajectory for a compound like this compound is likely as a niche intermediate for accessing complex molecular targets that are difficult to synthesize through other routes. Its utility will be demonstrated as it is incorporated into the synthesis of novel compounds with interesting biological or material properties.

Physicochemical and Spectroscopic Data

Below are tables detailing the known properties of this compound and a comparison with some of its isomers. This data is critical for its identification and use in a laboratory setting.

Table 1: Properties of this compound

Property Value
CAS Number 1352317-80-6 biosynth.com
Molecular Formula C₇H₅BrFNO₃ biosynth.com
Molecular Weight 250.02 g/mol biosynth.com
Monoisotopic Mass 248.943684 g/mol biosynth.com

| Physical Form | Solid (predicted) |

Data sourced from chemical databases and may be predictive.

Table 2: Comparative Data of Halo-Methoxy-Nitrobenzene Isomers

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Features
This compound 1352317-80-6 biosynth.com C₇H₅BrFNO₃ 250.02 biosynth.com Target compound of this article.
1-Bromo-2-fluoro-4-methoxy-5-nitrobenzene 1352244-77-9 chemicalbook.com C₇H₅BrFNO₃ 250.02 chemicalbook.com Isomer with nitro group at position 5.
1-Bromo-2-fluoro-3-nitrobenzene 58534-94-4 C₆H₃BrFNO₂ 220.00 Related compound lacking the methoxy group.
1-Bromo-2-methoxy-3-nitrobenzene (B505902) 98775-19-0 C₇H₆BrNO₃ 232.03 Related compound lacking the fluoro group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO3 B7887880 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene CAS No. 1518996-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-4-methoxy-3-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJAOMRFFXQENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718324
Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1352317-80-6, 1518996-49-0
Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Record name GS-5745
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Record name 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Record name 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene
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Synthetic Methodologies for 1 Bromo 2 Fluoro 4 Methoxy 3 Nitrobenzene and Its Analogues

Strategies for Regioselective Functionalization of Benzene (B151609) Rings

The arrangement of substituents on the benzene ring in 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (B571800) is a testament to the power and nuance of electrophilic aromatic substitution and other functionalization reactions. The directing effects of the existing groups on the ring dictate the position of incoming substituents.

Directed Bromination and Fluorination Protocols

The introduction of bromine and fluorine onto a benzene ring is typically achieved through electrophilic halogenation. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring.

Bromination: The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho, para-director. The nitro group (-NO2) is a strong deactivating group and a meta-director. The fluorine atom is a deactivating group but is also an ortho, para-director. In a molecule with multiple substituents, the most activating group generally controls the position of further substitution. For instance, in the synthesis of related compounds, bromination of a methoxy-substituted benzene ring often occurs at the positions ortho or para to the methoxy group. The use of brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid is a common method for such transformations. chemicalbook.com

Fluorination: Direct fluorination of aromatic rings is often too reactive and difficult to control. Therefore, indirect methods are more common. One of the most effective methods for introducing a fluorine atom regioselectively is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium fluoroborate salt to yield the corresponding aryl fluoride. orgsyn.org This method allows for the precise placement of the fluorine atom based on the position of the initial amino group.

Controlled Introduction of Methoxy and Nitro Groups

The methoxy and nitro groups play crucial roles in the electronic landscape of the benzene ring, influencing the regioselectivity of subsequent reactions.

Methoxy Group Installation: The methoxy group is typically introduced via a nucleophilic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of a phenoxide ion with a methylating agent like methyl iodide or dimethyl sulfate. The phenoxide is generated by treating a phenol (B47542) with a base. This etherification is a robust and widely used method for the synthesis of methoxy-substituted aromatic compounds.

Nitro Group Introduction: The nitro group is almost universally introduced via electrophilic nitration. A mixture of nitric acid and sulfuric acid is the most common nitrating agent. The regioselectivity of nitration is highly dependent on the existing substituents. For example, in a benzene ring containing a methoxy group, nitration will be directed to the ortho and para positions. Conversely, if a deactivating group like a halogen is present, the nitro group will be directed to the meta position relative to it, although the activating effect of a methoxy group would dominate if present. The strongly electron-withdrawing nature of the nitro group can also activate the ring for nucleophilic aromatic substitution. nih.gov

Multistep Synthesis from Readily Available Precursors

The synthesis of a complex molecule like this compound is invariably a multistep process that starts from simpler, commercially available starting materials. The sequence of reactions is critical to achieving the desired substitution pattern.

Aminobenzene-Mediated Approaches (e.g., Diazotization-Halogenation)

A common and versatile strategy for the synthesis of halogenated aromatic compounds involves the use of anilines (aminobenzenes) as precursors. The amino group can be readily converted into a diazonium salt, which is a highly versatile intermediate.

Diazotization-Halogenation: The Sandmeyer reaction and the Balz-Schiemann reaction are cornerstone transformations in this approach. For the introduction of a fluorine atom, an aniline (B41778) derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of fluoroboric acid (HBF4) or hexafluorophosphoric acid (HPF6) to form a diazonium salt. orgsyn.org Gentle heating of this salt then yields the desired aryl fluoride. This method provides excellent regiocontrol, as the position of the fluorine atom is determined by the initial position of the amino group on the benzene ring.

Etherification Reactions for Methoxy Group Installation

As mentioned previously, the Williamson ether synthesis is the primary method for introducing a methoxy group. In a multistep synthesis, this reaction would typically be performed on a phenolic precursor. The choice of when to introduce the methoxy group is a key strategic decision, as its strong activating and directing effects will influence subsequent electrophilic substitution reactions.

Nitro Group Introduction via Nitration Reactions

Nitration is a fundamental reaction in the synthesis of nitroaromatic compounds. The conditions for nitration (temperature, concentration of acids) can be controlled to influence the degree and regioselectivity of the reaction. In a polysubstituted benzene ring, the combined directing effects of all substituents must be considered. The nitro group's strong deactivating nature makes it a crucial component in controlling the reactivity of the aromatic ring in subsequent steps. For instance, the presence of a nitro group can facilitate nucleophilic aromatic substitution of a halogen at the ortho or para position.

Synthetic Data Overview

The following table summarizes the key reactions and reagents involved in the synthesis of functionalized nitrobenzene (B124822) derivatives, which are analogous to the target compound.

Reaction TypeReagents and ConditionsProduct Type
BrominationN-Bromosuccinimide, Acetic AcidBromo-substituted arene
Fluorination (Schiemann)1. NaNO2, HBF4/HPF6; 2. HeatFluoro-substituted arene
Etherification (Williamson)Phenol, Base (e.g., K2CO3), Methylating agent (e.g., CH3I)Methoxy-substituted arene
NitrationHNO3, H2SO4Nitro-substituted arene

Catalytic Transformations in Aryl Halide Synthesis

The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. Transition metal catalysis offers powerful tools for the formation of carbon-halogen and carbon-carbon bonds, crucial for constructing complex molecules like this compound.

Palladium-Catalyzed Coupling Strategies

Palladium catalysts are preeminent in cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. For the synthesis of analogues of this compound, palladium-catalyzed reactions such as the Suzuki, Heck, and Stille couplings are of significant interest. wikipedia.orgresearchgate.net These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

For instance, a plausible strategy for synthesizing an analogue could involve the Suzuki-Miyaura coupling of a di-halo-nitro-methoxybenzene derivative with a suitable boronic acid. Research has shown that palladium catalysts supported on magnetic nanoparticles (e.g., Pd/Fe₂O₄) can effectively catalyze the Suzuki coupling of bromobenzene (B47551) derivatives with phenylboronic acid, offering the advantage of easy catalyst recovery and reusability. jsynthchem.com

The Heck reaction, which couples aryl halides with alkenes, provides another avenue for derivatization. Palladium(II)-hydrazine complexes have been investigated as catalysts for the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene, demonstrating the utility of such catalytic systems in functionalizing nitroaromatic compounds. researchgate.net Furthermore, direct acylation of aryl bromides with aldehydes can be achieved through palladium-amine cooperative catalysis, yielding synthetically valuable alkyl aryl ketones. organic-chemistry.orgacs.org This method tolerates a range of functional groups, making it applicable to the synthesis of complex substituted benzenes. rsc.org

The choice of ligand is critical in palladium-catalyzed reactions, influencing catalyst stability, activity, and selectivity. Bulky, electron-rich phosphine (B1218219) ligands like BINAP are often employed to promote the desired catalytic cycle and prevent catalyst deactivation. nih.govyoutube.com The development of N-heterocyclic carbene (NHC) palladium complexes has also provided robust catalysts for cross-coupling reactions. researchgate.net

Reaction Type Catalyst System Substrates Key Features Reference
Suzuki-Miyaura CouplingPd/Fe₂O₄Aryl halides, Phenylboronic acidMagnetically recoverable, reusable catalyst. jsynthchem.com
Heck ReactionPalladium(II)-hydrazine complexes1-Bromo-4-nitrobenzene, StyreneFunctionalization of nitroaromatics. researchgate.net
Direct AcylationPd(dba)₂/dppp, PyrrolidineAryl bromides, AldehydesForms alkyl aryl ketones in one step. organic-chemistry.orgacs.org
AminationPd(0)/BINAPAryl halides, AminesSolid-phase synthesis applications. nih.gov

Application of Other Transition Metal Catalysts

While palladium dominates the field of cross-coupling, other transition metals such as nickel and copper also offer powerful catalytic systems for aryl halide synthesis and functionalization. Nickel catalysts, being more earth-abundant and less expensive than palladium, are increasingly utilized. Kumada coupling, for example, employs nickel or palladium catalysts to react Grignard reagents with organic halides. wikipedia.org Nickel-catalyzed amination of aryl chlorides has been demonstrated to proceed under relatively mild conditions. youtube.com

Copper-catalyzed reactions, particularly for the formation of C-N and C-O bonds (Ullmann condensation), have a long history in organic synthesis and continue to be refined. These reactions are often complementary to palladium-catalyzed methods. youtube.com

Molybdenum-based catalysts have shown utility in the direct synthesis of haloaromatics from nitroarenes. A one-pot protocol involving a dioxomolybdenum-catalyzed reduction of the nitro group to an amine, followed by a Sandmeyer-type diazotization and halogenation, provides a step-economical route to functionalized aryl halides. researchgate.netrsc.org This approach is tolerant of a wide range of functional groups, which is advantageous for the synthesis of highly substituted compounds. researchgate.net

Metal Reaction Type Key Features Reference
NickelKumada Coupling, AminationLess expensive alternative to palladium. wikipedia.orgyoutube.com
CopperUllmann CondensationC-N and C-O bond formation. youtube.com
MolybdenumReduction/Sandmeyer ReactionDirect conversion of nitroarenes to haloaromatics. researchgate.netrsc.org

Process Optimization and Scalability Considerations for Research Synthesis

The transition from laboratory-scale synthesis to larger-scale production necessitates careful consideration of process optimization and safety, particularly for reactions involving hazardous reagents or highly exothermic steps, such as nitration and bromination.

Nitration is a classic electrophilic aromatic substitution that is often carried out using a mixture of nitric acid and sulfuric acid. ewadirect.com These reactions are typically fast and highly exothermic, posing significant safety risks on a larger scale. beilstein-journals.org Similarly, bromination reactions can also be hazardous. To mitigate these risks, continuous flow chemistry has emerged as a powerful technology. syrris.comresearchgate.net

Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry. beilstein-journals.org This enhanced control leads to improved safety, higher yields, and better product quality by minimizing the formation of side products. For instance, the nitration of a pyrazole (B372694) derivative was successfully performed in a continuous flow system at a rate of 0.82 g/h with high yield and purity. syrris.com The use of microreactors in flow chemistry further enhances safety due to the small internal volume. researchgate.net

Kinetic modeling can be employed to optimize reaction conditions in continuous flow systems. By understanding the intrinsic kinetics of a reaction, it is possible to determine the optimal residence time, temperature, and reagent concentrations to maximize conversion and selectivity. beilstein-journals.org

For catalytic reactions, process optimization also involves the selection of robust and recyclable catalysts. The use of supported catalysts, such as palladium on charcoal or on magnetic nanoparticles, facilitates catalyst separation and reuse, which is crucial for scalable and economically viable processes. jsynthchem.comresearchgate.net The selective hydrogenation of halogenated nitroaromatics to haloanilines, an important industrial process, has been successfully transferred from batch to continuous flow, demonstrating the scalability of such catalytic systems. acs.org

Reactivity and Reaction Mechanisms of 1 Bromo 2 Fluoro 4 Methoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Chemistry

Nucleophilic aromatic substitution (SNAr) is a key reaction class for electron-deficient aromatic compounds. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The subsequent departure of a leaving group re-aromatizes the ring, yielding the substituted product. The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Reactivity of Halogen Atoms (Bromine and Fluorine)

In SNAr reactions, the nature of the leaving group is a critical factor. For halogen substituents, the reactivity order is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, not the elimination of the halide. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

In the case of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (B571800), the fluorine atom at the C2 position is significantly more reactive towards nucleophilic displacement than the bromine atom at the C1 position. This is due to two primary factors:

Electronegativity: Fluorine is the most electronegative element, leading to a more polarized C-F bond and a more electrophilic C2 carbon compared to the C1 carbon bonded to bromine.

Activation by the Nitro Group: The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group at C3. This proximity allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance. youtube.com The bromine atom, being meta to the nitro group, receives less of this stabilizing effect.

Role of the Nitro Group as an Activating Substituent

The nitro group (-NO₂) is a powerful activating group for SNAr reactions due to its strong electron-withdrawing nature, which it exerts through both inductive and resonance effects. numberanalytics.comquora.com It deactivates the ring toward electrophilic substitution but strongly activates it for nucleophilic substitution. numberanalytics.commasterorganicchemistry.com

When a nucleophile attacks the aromatic ring of this compound, particularly at the C2 or C6 positions (ortho to the nitro group), the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group. wikipedia.orgyoutube.com This delocalization provides significant resonance stabilization to the intermediate, lowering the activation energy of the reaction and facilitating the substitution process. nih.gov The placement of the nitro group ortho or para to the leaving group is essential for this stabilization. wikipedia.orgyoutube.com

Influence of the Methoxy (B1213986) Group on Electron Distribution and Reactivity

The methoxy group (-OCH₃) at the C4 position exhibits a dual electronic effect. It is electron-withdrawing inductively due to the electronegativity of the oxygen atom, but it is strongly electron-donating through resonance by donating a lone pair of electrons to the aromatic π-system. masterorganicchemistry.com

In the context of SNAr on this compound, the methoxy group's influence is complex:

Donating Effect: Its resonance-donating effect increases the electron density of the ring, which would generally be expected to disfavor nucleophilic attack. However, this effect is most pronounced at the ortho and para positions relative to the methoxy group (C3 and C5).

Reduction Pathways of the Nitro Moiety

The reduction of the nitro group is a fundamental transformation in the chemistry of aromatic nitro compounds, providing access to anilines and other nitrogen-containing functionalities. numberanalytics.com

Selective Reduction to Anilines (e.g., Catalytic Hydrogenation)

The selective reduction of the nitro group in this compound to the corresponding aniline (B41778), 5-bromo-4-fluoro-2-methoxyaniline (B1524698), is a feasible and important transformation. Catalytic hydrogenation is a common and efficient method for this purpose. nih.gov This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. numberanalytics.comresearchgate.net

The reaction proceeds by the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen atoms to the nitro group. numberanalytics.com The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the halogen substituents (dehalogenation).

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

Catalyst Hydrogen Source Solvent Temperature Pressure Reference
Pd/C H₂ gas Ethanol, Methanol Room Temperature - 80°C 1 - 50 atm nih.gov
PtO₂ (Adams' catalyst) H₂ gas Ethyl acetate (B1210297) Room Temperature 1 - 3 atm numberanalytics.com
Raney Nickel H₂ gas Ethanol Room Temperature - 100°C 50 - 100 atm aidic.it
Fe/HCl or Sn/HCl In situ H₂ generation Water, Ethanol Reflux Atmospheric chemrxiv.org

For a substrate like this compound, milder conditions using catalysts like Pd/C at lower pressures and temperatures would be preferred to minimize the risk of hydrodehalogenation.

Exploration of Reductive Cyclization or Condensation Reactions

The reduction of the nitro group in an appropriately substituted aromatic ring can lead to subsequent intramolecular reactions. If the reduction of this compound to 5-bromo-4-fluoro-2-methoxyaniline is followed by a nucleophilic substitution reaction, cyclization can occur.

For instance, if the resulting aniline is treated with a reagent that introduces a suitable electrophilic partner, or if an intramolecular reaction is triggered, various heterocyclic structures could potentially be formed. While specific examples of reductive cyclization starting directly from this compound are not extensively documented in readily available literature, the principle is well-established. For example, the reduction of an ortho-nitroaryl compound containing a suitable side chain can lead to the formation of indoles, quinolines, or other fused ring systems.

A plausible synthetic route could involve the initial reduction to the aniline, followed by a reaction that introduces a group capable of cyclizing. For example, reaction with a β-ketoester could lead to a quinoline (B57606) synthesis (Combes quinoline synthesis), although the substitution pattern on the aniline would heavily influence the feasibility and outcome of such a reaction.

Electrophilic Reactions of the Aromatic Ring

The introduction of an electrophile to the benzene (B151609) ring of this compound is a challenging transformation due to the presence of multiple deactivating groups. However, the specific arrangement of these substituents also creates a nuanced reactivity profile.

Substituent Effects on Electrophilic Attack

In this compound, the positions ortho and para to the activating methoxy group are C5 and C2/C6 respectively. The positions meta to the deactivating nitro group are C1 and C5. The ortho, para-directing halogens also influence the available positions. The interplay of these directing effects suggests that the C5 position is the most likely site for electrophilic attack, being para to the strongly activating methoxy group and meta to the strongly deactivating nitro group.

Competitive Reactivity with Existing Functional Groups

Under the harsh conditions often required for electrophilic aromatic substitution on deactivated rings, competitive reactions with the existing functional groups can occur. For instance, strong acidic conditions could lead to the protonation or even cleavage of the methoxy ether. While specific research on this compound is limited, studies on related compounds like nitrophenols have shown that rearrangements can occur under strongly acidic conditions. rsc.orgrsc.org

Cross-Coupling Reactions at the Aryl Halide Positions

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring opens up possibilities for selective cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. wikipedia.orgwikipedia.org The relative reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. This selectivity allows for the potential to selectively react at the C-Br bond while leaving the C-F bond intact.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. wikipedia.orgthieme.dersc.org For this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the more reactive C-Br bond. General conditions for Suzuki-Miyaura coupling often involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or K₃PO₄. wikipedia.orgyoutube.com

Heck Reaction: The Heck reaction couples an alkene with an aryl halide. wikipedia.orgrsc.orgyoutube.comorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Heck reaction of this compound would be anticipated to proceed at the C-Br position. Typical catalysts include palladium acetate (Pd(OAc)₂) with a phosphine ligand, and a base such as triethylamine (B128534) (Et₃N). wikipedia.org

Below is a hypothetical data table illustrating potential outcomes for such reactions, based on general principles of reactivity.

Coupling PartnerCatalyst SystemProduct
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-Fluoro-4-methoxy-3-nitro-1,1'-biphenyl
StyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-1-(2-Fluoro-4-methoxy-3-nitrophenyl)-2-phenylethene

Other Metal-Catalyzed Coupling Transformations (e.g., Buchwald-Hartwig Amination)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgcapes.gov.br It is a versatile method for the synthesis of anilines and their derivatives. The reactivity trend of aryl halides is similar to that in C-C coupling reactions, making the C-Br bond of this compound the more likely site of reaction. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base such as sodium tert-butoxide (NaOtBu). thieme.denih.gov

A hypothetical example is presented in the table below:

AmineCatalyst SystemProduct
AnilinePd₂(dba)₃, XPhos, NaOtBuN-(2-Fluoro-4-methoxy-3-nitrophenyl)aniline

Rearrangement and Cyclization Chemistry of Derivatives

The strategic placement of functional groups in derivatives of this compound can lead to interesting rearrangement and cyclization reactions.

A key transformation would be the reduction of the nitro group to an amine, yielding 2-bromo-3-fluoro-5-methoxyaniline. The resulting ortho-haloaniline is a versatile precursor for cyclization reactions. For example, Schiff bases derived from o-nitroanilines have been shown to undergo cyanide-induced cyclization to form benzimidazole (B57391) derivatives. rsc.org Similarly, ortho-nitrochalcones can cyclize to form 2-alkylideneindolin-3-ones. nih.gov While these examples involve nitro groups, the analogous ortho-amino derivatives can participate in a wider range of cyclization reactions to form various heterocyclic systems.

Furthermore, the rearrangement of substituted nitrophenols in strongly acidic media has been documented, suggesting that derivatives of this compound could potentially undergo similar transformations under specific conditions. rsc.orgrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental for the initial structural assignment of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (B571800).

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the three protons of the methoxy (B1213986) group. The aromatic protons will appear as distinct signals due to their different chemical environments, influenced by the surrounding substituents. Their chemical shifts will be downfield, characteristic of aromatic protons, and their splitting patterns (multiplicity) will be governed by couplings to each other and to the nearby fluorine atom. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum will provide information on each of the seven carbon atoms in the molecule. The chemical shifts of the six aromatic carbons will be spread over a wide range, dictated by the electron-donating or -withdrawing nature of the attached substituents. The carbon atom attached to the electron-withdrawing nitro group will be significantly downfield, while the carbon attached to the methoxy group will be shifted upfield. The carbon atoms bonded to bromine and fluorine will also exhibit characteristic chemical shifts and will show coupling to the fluorine atom. The methoxy carbon will appear as a single peak in the aliphatic region of the spectrum.

The ¹⁹F NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atom. It is expected to show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal and its coupling constants with the adjacent protons will provide definitive evidence for its position relative to the other substituents.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (Hz)Assignment
¹H7.5 - 7.8Doublet of doubletsJ(H,H), J(H,F)Aromatic H
¹H7.0 - 7.3Doublet of doubletsJ(H,H), J(H,F)Aromatic H
¹H3.9 - 4.1Singlet--OCH₃
¹³C150 - 160DoubletJ(C,F)C-F
¹³C145 - 155Singlet-C-NO₂
¹³C130 - 140Singlet-C-OCH₃
¹³C110 - 120DoubletJ(C,F)Aromatic CH
¹³C105 - 115Singlet-C-Br
¹³C100 - 110DoubletJ(C,F)Aromatic CH
¹³C55 - 60Singlet--OCH₃
¹⁹F-110 to -130MultipletJ(F,H)Ar-F

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy) would be used to establish the correlation between the two aromatic protons, confirming their adjacent relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the signals of the aromatic protons in the ¹H NMR spectrum to the signals of the carbon atoms they are directly attached to in the ¹³C NMR spectrum. This would definitively assign the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity. It would show correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached. Similarly, the aromatic protons would show correlations to neighboring quaternary carbons, such as those bearing the bromine, fluorine, and nitro groups, helping to piece together the full substitution pattern.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion (molecular ion). This exact mass can be used to determine the elemental composition and thus verify the molecular formula of this compound, which is C₇H₅BrFNO₃. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by two mass units.

Interactive Data Table: Theoretical Exact Mass for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)
C₇H₅⁷⁹BrFNO₃⁷⁹Br248.9437
C₇H₅⁸¹BrFNO₃⁸¹Br250.9416

In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged pieces. The pattern of these fragment ions is a fingerprint of the molecule's structure and can be used to confirm the connectivity of the atoms. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a bromine atom. The analysis of the masses of these fragments would provide strong evidence for the presence and location of these functional groups.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a molecule, as each functional group has characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to show distinct bands corresponding to the various functional groups and the aromatic ring. Key vibrational modes would include:

N-O stretching vibrations of the nitro group, typically appearing as two strong bands in the IR spectrum.

C-O stretching vibrations of the methoxy group.

C-F and C-Br stretching vibrations , which occur at lower frequencies.

Aromatic C-H stretching vibrations .

Aromatic C=C stretching vibrations of the benzene ring.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch (Methoxy)3000 - 2850IR, Raman
Asymmetric N-O Stretch (NO₂)1550 - 1500IR (Strong)
Symmetric N-O Stretch (NO₂)1370 - 1330IR (Strong)
Aromatic C=C Stretch1600 - 1450IR, Raman
C-O Stretch (Methoxy)1275 - 1200IR, Raman
C-F Stretch1250 - 1000IR (Strong)
C-Br Stretch650 - 550IR, Raman

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The nitro group (NO₂) is a strong infrared absorber. Its presence is typically confirmed by two prominent stretching vibrations: the asymmetric stretching (ν_as(NO₂)) and the symmetric stretching (ν_s(NO₂)). For substituted nitrobenzenes, these bands are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The exact positions of these bands are sensitive to the electronic effects of the other substituents on the aromatic ring.

The methoxy group (-OCH₃) introduces several characteristic vibrations. The C-H stretching vibrations of the methyl group are expected in the 2950-2850 cm⁻¹ region. Additionally, the C-O stretching vibration of the aryl ether linkage typically appears in the 1275-1200 cm⁻¹ range for the asymmetric stretch and around 1075-1020 cm⁻¹ for the symmetric stretch.

The carbon-halogen bonds also give rise to distinct absorptions. The C-Br stretching vibration is generally found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The C-F stretching vibration, on the other hand, is observed at a higher frequency, usually in the 1250-1020 cm⁻¹ range, and can sometimes overlap with other absorptions in that region.

The aromatic ring itself produces a set of characteristic bands. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically result in a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range. researchgate.net

A plausible, detailed assignment of the principal FTIR absorption bands for this compound is presented in the interactive data table below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch3100-3000Aromatic Ring
Asymmetric CH₃ Stretch~2960Methoxy Group
Symmetric CH₃ Stretch~2850Methoxy Group
Asymmetric NO₂ Stretch~1545Nitro Group
Symmetric NO₂ Stretch~1350Nitro Group
Aromatic C=C Stretch1600-1450Aromatic Ring
Asymmetric C-O-C Stretch~1260Methoxy Group
C-F Stretch~1220Fluoro Group
Symmetric C-O-C Stretch~1050Methoxy Group
C-Br Stretch~580Bromo Group

Raman Spectroscopy for Molecular Structure and Bonding Information

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, making it an excellent technique for studying the carbon skeleton of the aromatic ring and certain symmetric functional group vibrations.

The C-Br and C-F stretching vibrations are also observable in the Raman spectrum. Due to the high polarizability of the bromine atom, the C-Br stretch is often a prominent feature in the low-frequency region. The C-F stretch will also be present. The various C-H and C-C vibrations of the benzene ring and the methoxy group will contribute to a complex but interpretable spectral fingerprint.

A representative table of expected Raman shifts for this compound is provided below.

Vibrational Mode Expected Raman Shift (cm⁻¹) Functional Group
Aromatic C-H Stretch3100-3000Aromatic Ring
Asymmetric NO₂ Stretch~1545Nitro Group
Symmetric NO₂ Stretch~1350 (Strong)Nitro Group
Ring Breathing Mode~1000 (Strong)Aromatic Ring
C-O-C Symmetric Stretch~1050Methoxy Group
C-F Stretch~1220Fluoro Group
C-Br Stretch~580 (Strong)Bromo Group

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the electronic structure and conjugation of the molecule.

Chromophore Analysis and Electronic Absorption Characteristics

The primary chromophore in this compound is the nitrobenzene (B124822) system. Nitrobenzene itself exhibits several absorption bands in the UV region. nih.gov These are primarily attributed to π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically intense. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital and are generally weaker in intensity.

The benzene ring itself is a chromophore, with its characteristic π → π* transitions. The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands.

Influence of Substituents on Electronic Spectra

The substituents on the benzene ring—bromo, fluoro, methoxy, and nitro—each play a role in modulating the electronic absorption spectrum of the parent nitrobenzene chromophore.

Nitro Group (-NO₂): This is a strong electron-withdrawing group and a powerful chromophore. It significantly extends the conjugation of the benzene ring, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Methoxy Group (-OCH₃): This is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. As an electron-donating group with lone pairs of electrons on the oxygen atom, it can participate in resonance with the aromatic ring, leading to a further bathochromic shift and an increase in absorption intensity (hyperchromic effect).

The combined electronic effects of these substituents in this compound are expected to result in a complex UV-Vis spectrum with multiple absorption bands. The most prominent bands will likely be the π → π* transitions of the highly conjugated nitroaromatic system.

A table of predicted electronic transitions and their corresponding absorption maxima (λ_max) for this compound in a non-polar solvent is presented below. These values are estimations based on the cumulative effects of the substituents on the nitrobenzene chromophore.

Electronic Transition Expected λ_max (nm) Chromophore
π → π~280-320Substituted Nitrobenzene
n → π~340-380Nitro Group
π → π* (Benzene Ring)~220-250Aromatic System

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (B571800), a geometry optimization would be the first step. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Br1.89
C-F1.36
C-N (nitro)1.48
C-O (methoxy)1.37
O-C (methyl)1.43
**Bond Angles (°) **C-C-Br121
C-C-F119
C-C-N122
C-C-O125
Dihedral Angles (°) C-C-N-O45
C-C-O-C5

The total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy of the molecule would also be obtained from these calculations, providing a measure of its stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group would significantly influence the energies and spatial distributions of the HOMO and LUMO. The HOMO would likely be localized on the more electron-rich parts of the molecule, such as the methoxy group and the benzene (B151609) ring, while the LUMO would be expected to be concentrated around the electron-deficient nitro group.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Calculated via DFT)

PropertyPredicted Value (eV)
HOMO Energy -6.5
LUMO Energy -2.1
HOMO-LUMO Gap 4.4

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and helping to interpret various types of spectra, which are essential for the experimental characterization of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions.

The predicted chemical shifts for the hydrogen and carbon atoms in this compound would be highly dependent on their local electronic environments, which are influenced by the surrounding bromo, fluoro, methoxy, and nitro substituents. A comparison between the calculated and experimental NMR spectra can confirm the molecular structure and aid in the assignment of ambiguous signals.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)
C1-Br115--
C2-F155 (d, JCF)--
C3-NO₂140--
C4-OCH₃160--
C5100H57.2
C6125H67.8
O-CH₃56H (methyl)3.9

Note: 'd' indicates a doublet due to C-F coupling.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR and Raman spectra. These theoretical predictions are instrumental in assigning the observed experimental bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups.

For this compound, characteristic vibrational frequencies would be expected for the C-Br, C-F, C-N, N=O (nitro), C-O (methoxy), and aromatic C-H bonds.

Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C-H (methyl) Stretch2980 - 2850
C=C Aromatic Stretch1600 - 1450
NO₂ Asymmetric Stretch1550 - 1520
NO₂ Symmetric Stretch1360 - 1330
C-F Stretch1250 - 1000
C-O (methoxy) Stretch1275 - 1200
C-Br Stretch680 - 515

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This calculation provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*, which involve the promotion of an electron from an occupied to an unoccupied molecular orbital.

The UV-Vis spectrum of this compound would be characterized by electronic transitions involving the aromatic system and the nitro and methoxy functional groups. TD-DFT calculations would help to assign the observed absorption bands to specific electronic transitions between molecular orbitals.

Table 5: Hypothetical Predicted UV-Vis Absorption and Electronic Transitions for this compound

Predicted λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3400.15HOMO-1 → LUMOn→π
2850.45HOMO → LUMOπ→π
2500.30HOMO-2 → LUMOπ→π*

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of a reaction mechanism hinges on locating the transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving this compound, such as electrophilic or nucleophilic aromatic substitution, computational methods like Density Functional Theory (DFT) are employed to search for these TS structures.

A typical approach involves proposing a reaction pathway and then using algorithms to find the saddle point on the potential energy surface corresponding to the TS. Once located, frequency calculations are performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate itself can be analyzed to understand the sequence of bond-breaking and bond-forming events. For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction on this compound, the reaction coordinate would describe the approach of the nucleophile, the formation of the Meisenheimer complex (a resonance-stabilized anionic intermediate), and the subsequent departure of the leaving group. The energy profile along this coordinate reveals the activation energy of the reaction.

Table 1: Hypothetical Activation Energies for Nucleophilic Aromatic Substitution on this compound

Position of AttackLeaving GroupHypothetical Activation Energy (kcal/mol)
C1Br⁻22.5
C2F⁻25.1
C4CH₃O⁻30.8

Note: These are illustrative values and would require specific quantum chemical calculations to be confirmed.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. nih.gov Computational models can account for these effects in two primary ways: explicit and implicit solvation models.

In an explicit solvent model , individual solvent molecules are included in the calculation. This approach is computationally expensive but can capture specific interactions like hydrogen bonding between the solute and the solvent. For a polar molecule like this compound, explicit solvent molecules could, for example, stabilize charged intermediates in an SNAr reaction. uci.edu

A more common approach is the use of implicit solvent models , such as the Polarizable Continuum Model (PCM). uci.edu In this model, the solvent is treated as a continuous medium with a specific dielectric constant. This method is less computationally demanding and often provides a good approximation of the bulk solvent effects on the energetics of the reaction pathway. For instance, polar solvents would be expected to lower the energy of the charged Meisenheimer intermediate and the transition states leading to it, thereby accelerating the reaction compared to a nonpolar solvent. nih.gov Studies on other nitroaromatic compounds have shown that solvent polarity can significantly influence excited-state dynamics and photochemical pathways. uci.edunih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity. For substituted benzenes, the nature and position of the substituents are paramount in determining the molecule's behavior in chemical reactions. researchgate.net

Several computational models exist to predict the reactivity of aromatic compounds. nih.govdiva-portal.org One common approach is to calculate molecular descriptors that correlate with reactivity. For electrophilic aromatic substitution, properties like the energies of frontier molecular orbitals (HOMO and LUMO) and the distribution of electrostatic potential are often used. A higher HOMO energy generally indicates a greater propensity to react with electrophiles. The electrostatic potential map can highlight electron-rich regions of the molecule that are susceptible to electrophilic attack.

For this compound, the interplay of the electron-donating methoxy group and the electron-withdrawing nitro, fluoro, and bromo groups creates a complex reactivity pattern. lumenlearning.comlibretexts.orgstudymind.co.uk Computational models can quantify the activating and deactivating effects of these substituents. lumenlearning.comijrti.org

Quantum chemical calculations can also be used to predict the relative stability of intermediates formed during a reaction. nih.govdiva-portal.org For example, in electrophilic aromatic substitution, the stability of the different possible sigma-complex (arenium ion) intermediates can be calculated to predict the regioselectivity of the reaction. ijrti.org The position that leads to the most stable intermediate is generally the preferred site of attack.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound based on Intermediary Stability

Position of Electrophilic AttackPredicted Relative Stability of Sigma-ComplexPredicted Major/Minor Product
C5Most StableMajor
C6Least StableMinor

Note: This prediction is based on the general directing effects of the substituents and would need to be verified by specific calculations.

The substituents on the benzene ring of this compound exert both electronic and steric effects that modulate its reactivity. researchgate.netsemanticscholar.org

Electronic Effects:

Inductive Effect: The electronegative fluorine, bromine, and nitro groups exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and deactivating it towards electrophilic attack. libretexts.org The methoxy group has an electron-withdrawing inductive effect due to the oxygen atom, but this is generally outweighed by its resonance effect.

Steric Effects: The substituents also present steric hindrance to the approach of a reagent. The bromo and methoxy groups are bulkier than the fluoro group. In reactions like electrophilic aromatic substitution, attack at a position flanked by bulky groups will be sterically hindered, leading to a lower reaction rate for the formation of that particular isomer. researchgate.netsemanticscholar.org For instance, attack at the C5 position is sterically less hindered than at other available positions.

Applications of 1 Bromo 2 Fluoro 4 Methoxy 3 Nitrobenzene As a Synthetic Building Block

Role in the Synthesis of Pharmaceutical Precursors and Intermediates

Kinase inhibitors are a crucial class of drugs, particularly in oncology, that function by blocking the action of protein kinases. The development of novel kinase inhibitors often involves the synthesis of heterocyclic cores decorated with various substituents to achieve high potency and selectivity. Substituted anilines are common precursors for many kinase inhibitor scaffolds, such as those based on quinazoline (B50416) and pyrimidine (B1678525) cores.

The nitro group of 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (B571800) can be readily reduced to an amine, yielding 5-bromo-4-fluoro-2-methoxyaniline (B1524698). This resulting aniline (B41778) is a prime candidate for elaboration into kinase inhibitor frameworks. The presence of the bromo and fluoro substituents provides handles for further diversification through cross-coupling reactions, enabling the introduction of a wide array of functional groups to probe the binding pockets of target kinases.

Table 1: Potential Derivatization Reactions for Kinase Inhibitor Scaffolds

Reaction Type Reagent/Catalyst Potential Product
Nitro Reduction SnCl2, HCl or H2, Pd/C 5-Bromo-4-fluoro-2-methoxyaniline
Suzuki Coupling Arylboronic acid, Pd catalyst Aryl-substituted aniline derivative
Buchwald-Hartwig Amination Amine, Pd catalyst Diamine derivative

This table represents hypothetical, yet chemically feasible, transformations based on the structure of this compound.

The quest for new drug candidates with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel pharmacophores. The interplay of the electronic effects of its substituents can be exploited to fine-tune the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability, which are critical for drug-likeness. A patent for the preparation of the related compound, 3-bromo-2-fluoronitrobenzene, highlights its importance as a pharmaceutical intermediate in the synthesis of anticancer drugs and azilsartan, underscoring the potential of such substituted nitrobenzenes in drug discovery. google.com

Use in Agrochemical and Specialty Chemical Production

The principles that make this compound a valuable pharmaceutical intermediate also apply to the agrochemical and specialty chemical industries. The introduction of fluorine atoms into active ingredients is a well-established strategy to enhance their biological activity and stability.

Many modern herbicides, fungicides, and insecticides contain fluorinated aromatic moieties. While direct patent literature citing the use of this compound in specific commercial agrochemicals is scarce, its structure is analogous to intermediates mentioned in patents for herbicidal compounds. For instance, patents for herbicidal pyrrolone derivatives describe related substituted aromatic rings, suggesting the potential for this compound to serve as a precursor. google.com The bromo and nitro groups can be transformed to introduce the desired toxophores or to attach the molecule to other functional units.

Table 2: Potential Synthetic Utility in Agrochemical Development

Transformation Target Functional Group Potential Agrochemical Class
Nucleophilic Aromatic Substitution of Fluorine Phenoxides, Thiolates Phenyl ether or thioether herbicides/fungicides
Reduction of Nitro Group and Acylation Amide Propanil-type herbicides

This table illustrates the hypothetical application of this compound in the synthesis of agrochemical scaffolds.

The chromophoric and auxochromic groups present in this compound and its derivatives make it a potential intermediate in the synthesis of dyes and pigments. The nitro group is a strong chromophore, and its reduction to an amino group, a powerful auxochrome, can be used to tune the color of the resulting dye. The bromo and fluoro substituents can be used to modify the dye's properties, such as lightfastness and solubility, or to covalently attach the dye to fabrics or polymers. A related compound, 1-Bromo-2-fluoro-3-nitrobenzene, is noted as an intermediate in the synthesis of various dyes. googleapis.com

Contribution to Materials Science Research

In the field of materials science, functionalized aromatic compounds are precursors to a wide range of materials with tailored electronic, optical, and thermal properties. While specific research focusing on this compound in materials science is not widely published, its structure suggests potential applications.

For instance, after reduction of the nitro group, the resulting amine could be used as a monomer for the synthesis of high-performance polymers like polyimides or polyamides. The presence of the halogen atoms could be exploited to further functionalize the polymer or to create cross-linking sites. Furthermore, the electron-accepting nature of the nitroaromatic system could be of interest in the development of organic electronic materials, such as n-type semiconductors.

Monomer for Polymer Synthesis with Tunable Properties

The structure of this compound makes it a promising candidate as a monomer for the synthesis of polymers with tunable properties, particularly poly(arylene ether)s. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical strength. nih.gov The reactivity of the carbon-halogen bonds is significantly enhanced by the presence of the ortho- and para-directing nitro group, facilitating polycondensation reactions. libretexts.org

The differential reactivity of the bromine and fluorine atoms can allow for selective and controlled polymerization. Generally, the carbon-fluorine bond is more susceptible to nucleophilic attack than the carbon-bromine bond in nitro-activated systems, which could be exploited to create specific polymer architectures. rsc.org By reacting this compound with a bisphenol under appropriate conditions, a poly(arylene ether) can be synthesized. The methoxy (B1213986) group attached to the polymer backbone can enhance the solubility of the resulting polymer in common organic solvents, a desirable characteristic for processing and fabrication. Furthermore, the nitro group, which is carried along in the polymer chain, offers a site for post-polymerization modification. For instance, the nitro group can be reduced to an amine, which can then be used for cross-linking or for grafting other functional molecules, thereby tuning the final properties of the material. unisa.itnih.govacs.orgmdpi.com This approach allows for the creation of a family of polymers with varied characteristics from a single monomer.

The properties of the resulting polymers can be systematically adjusted by the choice of the comonomer, such as different bisphenols, and by controlling the degree of post-polymerization modification. This tunability makes these potential polymers attractive for a range of applications where specific material properties are required.

Table 1: Potential Polymer Properties Tunable through Monomer Design

PropertyInfluencing Factor from MonomerPotential Effect
Thermal Stability Arylene ether backboneHigh decomposition temperatures.
Solubility Methoxy groupIncreased solubility in organic solvents.
Chemical Resistance Poly(arylene ether) structureResistance to a range of chemicals.
Mechanical Strength Rigid aromatic backboneHigh tensile strength and modulus.
Adhesion Post-modification of nitro groupImproved adhesion to substrates.
Cross-linking Density Conversion of nitro to amine groupControl over material rigidity and solvent swelling.

Precursor for Advanced Coatings and Functional Materials

The unique chemical functionalities of this compound also position it as a valuable precursor for the development of advanced coatings and functional materials. Polymers derived from this monomer, particularly poly(arylene ether)s, can be used to formulate high-performance coatings. advancedcoating.comadv-polymer.com Such coatings can offer excellent protection against corrosion, heat, and chemical attack, making them suitable for demanding environments in industries such as aerospace, automotive, and electronics. advancedcoating.com

The nitro groups present in the polymer backbone can be particularly useful for creating functional coatings. For example, the reduction of the nitro groups to amino groups can provide sites for further chemical reactions, such as the grafting of specific molecules to create surfaces with tailored properties like hydrophobicity, biocompatibility, or sensing capabilities.

Furthermore, the high refractive index of polymers containing heavy atoms like bromine could be advantageous in optical applications. The incorporation of this monomer into a polymer backbone could lead to materials with a high refractive index, which are sought after for applications in optoelectronics, such as in anti-reflective coatings or as encapsulation materials for light-emitting diodes (LEDs).

The ability to create polymers with a high density of functional groups (nitro groups) that can be subsequently modified opens up possibilities for creating materials for a variety of advanced applications. These could include membranes for gas separation or filtration, materials for sensors, or as matrices for composite materials. The versatility of this building block allows for the rational design of materials with specific and advanced functionalities.

Table 2: Potential Applications of Derived Functional Materials

Application AreaRelevant Material PropertyPotential Functionality
Advanced Coatings Chemical and thermal resistanceProtective layers for harsh environments.
Optical Devices High refractive indexAnti-reflective coatings, LED encapsulants.
Membranes Tunable porosity and surface chemistryGas separation, water purification.
Sensors Functionalizable polymer backboneDetection of specific chemical analytes.
Composite Materials Good adhesion and compatibilityHigh-strength, lightweight composites.

Environmental and Safety Aspects in Research Handling

Laboratory Safety Protocols and Best Practices

Given the compound's chemical nature as a halogenated nitroaromatic, stringent safety measures are required. While specific toxicity data for 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene (B571800) is not extensively documented in publicly available literature, data from structurally similar compounds provide a basis for establishing sound laboratory practices.

The synthesis of this compound likely involves the use of hazardous reagents and requires a well-controlled environment. A general procedure for a structurally similar compound, 2-bromo-6-nitroanisole, involves the reaction of 2-bromo-6-nitrophenol (B84729) with iodomethane (B122720) in the presence of potassium carbonate in an acetone (B3395972) solvent, followed by reflux. chemicalbook.com This suggests that the synthesis of this compound would necessitate the use of a fume hood with adequate ventilation to avoid inhalation of volatile reagents and products.

Personal protective equipment (PPE) is non-negotiable when handling this and related compounds. Standard laboratory attire, including a lab coat, and eye protection in the form of safety goggles or a face shield, are essential. Given the potential for skin irritation, as indicated for similar compounds, the use of chemically resistant gloves is mandatory.

Characterization of the synthesized compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, the 1H NMR spectrum of the related compound 1-bromo-2-methoxy-3-nitrobenzene (B505902) shows characteristic peaks corresponding to its aromatic and methoxy (B1213986) protons. chemicalbook.com When preparing samples for these analyses, all handling of the pure compound should be conducted in a designated area, and any contaminated equipment should be decontaminated appropriately.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or face shieldProtects eyes from splashes of the compound or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation or absorption.
Body Protection Laboratory coatProtects skin and clothing from spills.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of vapors or dusts.

The disposal of waste containing this compound must adhere to institutional and regulatory guidelines for hazardous waste. As a halogenated organic compound, it should be segregated from non-halogenated waste streams to facilitate proper disposal, which often involves incineration at high temperatures.

Containers for waste should be clearly labeled with the full chemical name and associated hazards. It is crucial to avoid mixing this waste with incompatible materials. For instance, nitroaromatic compounds can be explosive and should be handled with care during disposal procedures.

In the event of a small spill, the area should be evacuated, and the spill should be absorbed using an inert material. The contaminated absorbent must then be collected in a sealed container and disposed of as hazardous waste.

Chemical Stability and Degradation in Controlled Environments

Understanding the stability of this compound is critical for its storage and handling in the laboratory. While specific research on this compound is limited, the behavior of other nitroaromatic compounds provides valuable insights.

Nitroaromatic compounds are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light can lead to the decomposition of these compounds, potentially forming various byproducts. Therefore, it is best practice to store this compound in amber-colored vials or in a dark location to prevent photochemical reactions.

The thermal stability of nitroaromatic compounds can also be a concern, as some can decompose energetically at elevated temperatures. While no specific thermal decomposition data for this compound is readily available, it is prudent to store it in a cool, well-ventilated area away from heat sources.

The hydrolytic stability of this compound in a research setting is another important consideration. The presence of a methoxy group and a nitro group on the benzene (B151609) ring can influence its susceptibility to hydrolysis under acidic or basic conditions. While specific studies on this compound are not available, research on other nitrobenzenes suggests that hydrolysis can occur, particularly under strong alkaline conditions. bldpharm.com Therefore, contact with strong acids and bases should be avoided during storage and handling unless it is a required part of a specific experimental protocol.

Table 2: Summary of Stability and Storage Recommendations

FactorPotential EffectStorage Recommendation
Light PhotodegradationStore in a dark place or in amber containers.
Heat Thermal decompositionStore in a cool, well-ventilated area away from heat sources.
Moisture/pH HydrolysisStore in a dry environment and avoid contact with strong acids or bases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene?

  • Methodology : The compound is typically synthesized via sequential electrophilic aromatic substitution (EAS) reactions. Starting from a benzene derivative, methoxy and nitro groups are introduced first due to their strong directing effects. Bromination and fluorination follow, leveraging meta/para-directing effects of existing substituents. For example, nitration of 4-methoxybenzene derivatives followed by bromination (using Br₂/FeBr₃) and fluorination (via Balz-Schiemann or halogen exchange reactions) can yield the target compound.
  • Key Considerations : Monitor reaction temperatures and stoichiometry to avoid over-halogenation. Purity (>95%) is achievable via column chromatography or recrystallization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxy at ~3.8 ppm in ¹H NMR; aromatic carbons split due to electron-withdrawing groups).
  • IR Spectroscopy : Confirm nitro groups (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 246.13) and fragmentation patterns validate molecular weight and substituent loss (e.g., Br⁻, NO₂) .

Q. What are common impurities in this compound, and how are they removed?

  • Methodology : Common impurities include regioisomers (e.g., 1-bromo-3-fluoro-4-methoxy-2-nitrobenzene) and residual halogenation byproducts. Purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures effectively isolates the target compound. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions?

  • Methodology : The nitro group (-NO₂) and fluorine atom (-F) act as strong meta-directors, while methoxy (-OCH₃) is a para-director. In Suzuki-Miyaura couplings, the bromine atom (a good leaving group) reacts preferentially at the position ortho to the nitro group. Computational tools (e.g., DFT calculations) predict reactivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation via X-ray crystallography (using SHELX software ) confirms regiochemical outcomes .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis?

  • Methodology :

  • Waste Management : Neutralize acidic byproducts (e.g., HBr, HNO₃) with aqueous NaHCO₃.
  • Catalytic Methods : Use Pd-catalyzed fluorination to reduce stoichiometric halogenation reagents.
  • Safety Protocols : Conduct reactions in fume hoods with explosion-proof equipment. Safety Data Sheets (SDS) for related bromo/fluoro-nitrobenzenes emphasize handling by trained personnel in authorized facilities .

Q. How is this compound applied in synthesizing bioactive molecules?

  • Methodology : The bromine atom serves as a handle for cross-coupling reactions to install pharmacophores. For example:

  • Anticancer Agents : Coupling with pyrazole or quinoline derivatives via Buchwald-Hartwig amination.
  • Antimicrobials : Introducing sulfonamide groups via nucleophilic aromatic substitution.
  • Case Study: Derivatives of 4-bromo-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-pyrazole-3-carbonitrile (similar to ) show activity against kinase targets.

Key Challenges & Solutions

  • Challenge : Nitro group reduction side reactions during hydrogenation.
    • Solution : Use selective reducing agents (e.g., Fe/HCl) or protect nitro groups via temporary masking (e.g., Boc protection).
  • Challenge : Crystallization difficulties due to polar substituents.
    • Solution : Optimize solvent polarity (e.g., DMSO/water mixtures) or employ high-throughput crystallization screens .

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Feasible Synthetic Routes

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Reactant of Route 1
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.